molecular formula C20H18F3N3O3S B284803 N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide

N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide

Cat. No.: B284803
M. Wt: 437.4 g/mol
InChI Key: YPQXOBXOYSDUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide involves the inhibition of various enzymes, such as protein kinase C and c-Jun N-terminal kinase. By inhibiting these enzymes, this compound can disrupt various signaling pathways that are involved in cell growth and proliferation, ultimately leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Moreover, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent inhibitory activity against various enzymes, making it a potential candidate for drug discovery and medicinal chemistry. However, one of the limitations is that this compound has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide. One of the future directions is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the potential applications of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, future studies can focus on the development of more efficient synthesis methods for this compound, as well as the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide can be achieved through a multistep process. The first step involves the synthesis of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine, which can be achieved through the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol with ammonia. The second step involves the synthesis of N-(2-furylmethyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-ylthio)propanamide, which can be achieved through the reaction of 2-furylacetaldehyde with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine. The final step involves the conversion of N-(2-furylmethyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-ylthio)propanamide to this compound through the reaction with 4-nitrophenyl chloroformate.

Scientific Research Applications

N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, such as protein kinase C and c-Jun N-terminal kinase. Moreover, this compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-14-6-4-13(5-7-14)16-11-17(20(21,22)23)26-19(25-16)30-10-8-18(27)24-12-15-3-2-9-29-15/h2-7,9,11H,8,10,12H2,1H3,(H,24,27)

InChI Key

YPQXOBXOYSDUMF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCC3=CC=CO3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCC3=CC=CO3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.